molecular formula C9H11BrO B13971828 1-(3-Bromo-5-methylphenyl)ethanol

1-(3-Bromo-5-methylphenyl)ethanol

Cat. No.: B13971828
M. Wt: 215.09 g/mol
InChI Key: HRCLEYGAWYFHPZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO It is a brominated aromatic alcohol, characterized by a bromine atom and a methyl group attached to a benzene ring, along with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylacetophenone followed by reduction. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of 1-(3-Bromo-5-methylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-Bromo-5-methylphenyl)ethanone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(3-Bromo-5-methylphenyl)ethanone

    Reduction: 1-(3-Bromo-5-methylphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)ethan-1-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s biological activity and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-methylphenyl)ethan-1-ol
  • 1-(3-Bromo-5-methoxyphenyl)ethan-1-ol
  • 1-(3-Bromo-5-chlorophenyl)ethan-1-ol

Uniqueness

1-(3-Bromo-5-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7,11H,1-2H3

InChI Key

HRCLEYGAWYFHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C)O

Origin of Product

United States

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